

Spectroscopic comparison of 2,3,4-Triphenylbutyramide and its analogs

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Compound of Interest

Compound Name: 2,3,4-Triphenylbutyramide

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A Spectroscopic Comparison of Phenylpropanoic Acid Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative spectroscopic analysis of two structurally related analogs of **2,3,4-Triphenylbutyramide**: 2-phenylpropanoic acid and 3-phenylpropanoic acid. Due to the limited availability of public spectroscopic data for **2,3,4-Triphenylbutyramide**, this comparison focuses on these more accessible analogs to illustrate key spectroscopic features and analytical methodologies. The data presented herein is crucial for the structural elucidation and characterization of similar chemical entities.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for 2-phenylpropanoic acid and 3-phenylpropanoic acid. This data is essential for distinguishing between the two isomers.



Spectroscopic Technique	2-Phenylpropanoic Acid	3-Phenylpropanoic Acid
¹H NMR (DMSO-d₅, 500 MHz)	δ = 13.87 (1H, s, -COOH), 7.62–7.67 (2H, m, Ar-H), 7.45 (2H, d, J = 8.1 Hz, Ar-H), 7.34– 7.32 (2H, m, Ar-H), 7.25 (2H, d, J = 8.1 Hz, Ar-H), 4.67 (2H, s, -CH ₂ -), 3.67 (1H, q, J = 7.4 Hz, -CH-), 1.34 (3H, d, J = 7.4 Hz, -CH ₃)[1]	δ = 11.05 (1H, s, COOH), 7.30 (2H, t, H3 and H5), 7.27 (1H, t, H4), 7.24 (2H, d, H2 and H6), 3.64 (2H, d, CH ₂)[2]
¹³ C NMR (DMSO-d ₆ , 125 MHz)	δ = 175.7, 164.3, 151.7, 141.2, 135.5, 131.2, 129.9, 129.6, 128.1, 125.1, 118.8, 110.7, 44.8, 35.7, 18.9[1]	δ = 177.76 (CO), 133.28 (Cipso), 128.38, 128.65, 127.35 (phenyl), 41.05 (d, ¹ J(C,C)=73.4Hz, C2)[2]
IR (KBr pellet, cm ⁻¹)	3120 (O-H), 1734 (C=O), 1067, 854, 742[1]	3030 (vCar-H), 2948 and 2865 (vCsat-H), 1715 (C=O)[1]
Mass Spectrometry (m/z)	Molecular Ion (M+): Expected at ~150.10	Molecular Ion (M+): Expected at ~150.10, fragments at 106, 105, 91 (100%), 79, 78, 77, 65, 51, 45, 39[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference peak at 0 ppm, which is used to calibrate the chemical shift axis.



- Data Acquisition: Place the NMR tube containing the sample solution into the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a 90° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample and KBr Preparation: Dry both the finely ground sample and high-purity potassium bromide (KBr) powder to remove any moisture, which can interfere with the IR spectrum.[4] A common method is to heat the KBr at 110°C.[5]
- Mixing: Mix the sample with KBr in a ratio of approximately 1:100 (sample to KBr).[4][6] This dilution is necessary to allow infrared light to pass through the sample.
- Grinding: Thoroughly grind the mixture in an agate mortar and pestle to ensure a uniform distribution of the sample within the KBr matrix.
- Pellet Formation: Place the powdered mixture into a pellet die and apply high pressure (typically 8-10 tons) using a hydraulic press for several minutes.[4] This process forms a transparent or translucent pellet.
- Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental variations.

Mass Spectrometry (MS)

• Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS).

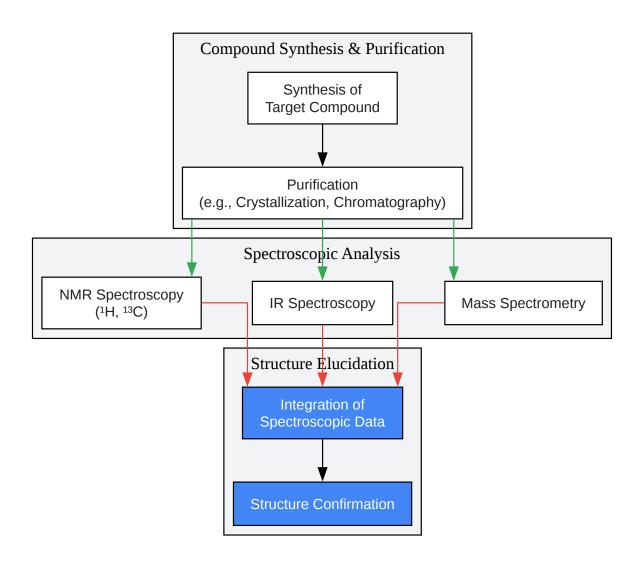


- Ionization: The sample molecules are ionized. A common method for small organic molecules is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a radical cation, known as the molecular ion (M+).[7][8]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).[8]
- Detection: A detector measures the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative ion intensity versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.[9]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.





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Caption: General workflow for spectroscopic analysis of a synthesized compound.

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